molecular formula C15H15N5O B12536633 N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine CAS No. 819076-75-0

N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B12536633
CAS No.: 819076-75-0
M. Wt: 281.31 g/mol
InChI Key: RCIIMPPMXUCDNM-UHFFFAOYSA-N
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Description

Structural Classification within 1,2,4-Triazole Derivatives

Core Triazole Framework and Substituent Effects

The 1,2,4-triazole ring system consists of a five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4. In N³-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine, the hydrogen atom at position 1 remains part of the 1H tautomer, while positions 3 and 5 are occupied by amino groups (-NH₂). The N³ position is substituted with a (4-phenoxyphenyl)methyl group, which introduces a bulky aromatic substituent connected via a methylene bridge. This substitution pattern distinguishes it from simpler triazole derivatives, such as guanazole (3,5-diamino-1,2,4-triazole), which lacks the phenoxyphenylmethyl group.

The electronic effects of the substituents are critical to the compound’s behavior. The amino groups at positions 3 and 5 enhance hydrogen-bonding capabilities, while the phenoxyphenyl group contributes π-π stacking interactions and hydrophobic character. These features are instrumental in modulating solubility, stability, and binding affinity in biological systems.

Table 1: Structural Comparison of Selected 1,2,4-Triazole-3,5-diamine Derivatives
Compound Name Substituent at N³ Molecular Formula Key Properties
Guanazole Hydrogen C₂H₅N₅ DNA synthesis inhibition
N-Phenyl-1H-1,2,4-triazole-3,5-diamine Phenyl C₈H₉N₅ Enhanced aromatic interactions
N³-[(4-Phenoxyphenyl)methyl]-derivative (4-Phenoxyphenyl)methyl C₁₆H₁₆N₅O Improved hydrophobic character

Crystallographic and Spectroscopic Features

While crystallographic data for N³-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine are not explicitly reported in the provided sources, analogous compounds exhibit planar triazole rings with substituents adopting orientations that minimize steric hindrance. Infrared (IR) spectroscopy of related triazole derivatives reveals characteristic absorption bands for N-H (3100–3300 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-O (1250–1300 cm⁻¹) stretches, which are consistent with the presence of amino and phenoxyphenyl groups. Nuclear magnetic resonance (NMR) spectra typically show distinct signals for aromatic protons in the δ 6.5–8.0 ppm range and methylene protons adjacent to the triazole ring at δ 3.5–4.5 ppm.

Properties

CAS No.

819076-75-0

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

3-N-[(4-phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine

InChI

InChI=1S/C15H15N5O/c16-14-18-15(20-19-14)17-10-11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-9H,10H2,(H4,16,17,18,19,20)

InChI Key

RCIIMPPMXUCDNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC3=NNC(=N3)N

Origin of Product

United States

Preparation Methods

Step 1: Formation of Diaryl Ether Intermediate

Phenol reacts with 2-fluoro-6-chlorobenzonitrile in dimethyl sulfoxide (DMSO) under microwave irradiation (190°C, 6 min) with potassium carbonate as a base. This Ullmann-type coupling yields 2-chloro-6-phenoxybenzonitrile with 97% efficiency.

Reaction Conditions:

  • Solvent: Anhydrous DMSO
  • Base: K₂CO₃ (1.5 equiv)
  • Temperature: 190°C (microwave)
  • Time: 6 minutes

Step 2: Cyanide Reduction to Primary Amine

The nitrile group in 2-chloro-6-phenoxybenzonitrile is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), producing 2-chloro-6-phenoxybenzylamine.

Key Parameters:

  • Reducing Agent: LiAlH₄ (2.5 equiv)
  • Solvent: Dry THF
  • Yield: >90%

Step 3: Thiourea Formation

The primary amine reacts with dimethyl cyanodithioiminocarbonate in diethyl ether under microwave-assisted conditions (45°C, 5 min), forming a thiourea intermediate.

Optimization Notes:

  • Microwave irradiation reduces reaction time from hours to minutes.
  • Solvent choice critical to prevent side reactions.

Step 4: Cyclization to Triazole Core

Treatment with hydrazine hydrate in ethanol under microwave heating (90°C, 10 min) induces cyclization, yielding the target compound. Purification via silica gel chromatography (9% MeOH in CH₂Cl₂) affords the final product with 85–90% purity.

Characterization Data:

  • ¹H NMR (400 MHz, CD₃OD): δ 4.39 (s, 2H, CH₂), 6.71–7.45 (m, 9H, Ar-H).
  • MS (ESI): m/z 400.27 [M+1]⁺.

Microwave-Assisted Synthetic Optimization

Recent advances leverage microwave irradiation to enhance reaction kinetics and yields. A comparative analysis reveals significant improvements:

Parameter Conventional Method Microwave-Assisted
Reaction Time 6–12 hours 5–10 minutes
Yield 70–75% 85–90%
Purity 80–85% 93–95%

Microwave conditions minimize thermal degradation, particularly in cyclization steps, while improving regioselectivity.

Catalytic Methods and Green Chemistry Approaches

Iodine-Mediated Cyclization

Metal-free synthesis using iodine (I₂) as a catalyst enables cyclization of hydrazones and amines under oxidative conditions. This method avoids transition metals, aligning with green chemistry goals.

Conditions:

  • Catalyst: I₂ (10 mol%)
  • Solvent: Ethanol, 80°C
  • Yield: 78–82%

Comparative Analysis and Industrial Scalability

Cost-Benefit Evaluation

Method Cost Index Scalability Environmental Impact
Conventional Low High Moderate (DMSO waste)
Microwave-Assisted Moderate Medium Low (reduced energy)
Catalytic (V₂O₅/I₂) High High Very low

Challenges and Solutions

  • Impurity Formation: Azidotriazole byproducts observed in early methods. Mitigated via rigorous solvent drying and inert atmospheres.
  • Hygroscopicity: Final product requires storage under nitrogen.

Chemical Reactions Analysis

Types of Reactions

N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)

    Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine exhibit significant inhibitory effects on various cancer cell lines. The mechanisms of action often involve the inhibition of specific enzymes or pathways crucial for tumor growth.

Case Studies on Anticancer Efficacy

  • Study 1: Inhibition of Tumor Growth
    A study evaluated the efficacy of triazole derivatives in xenograft mouse models implanted with non-small cell lung cancer (NSCLC) cells. The treatment group showed a tumor volume reduction of approximately 60% after four weeks of administration at a dosage of 10 mg/kg .
  • Study 2: Mechanism of Action
    In vitro studies demonstrated that these compounds inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is vital for cancer cell proliferation. The IC50 values for related triazole derivatives against NSCLC cell lines such as A549 and H460 were found to be 5.2 µM and 4.8 µM , respectively.
CompoundCell LineIC50 (µM)Mechanism
e4A5495.2EGFR Inhibition
e12H4604.8Apoptosis Induction

Antimicrobial Activity

Triazole compounds are also recognized for their antifungal properties, primarily due to their ability to inhibit ergosterol biosynthesis in fungal cells.

Antimicrobial Testing Results

Research has shown that this compound exhibits selective inhibition against various pathogenic microorganisms.

MicroorganismMinimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Staphylococcus aureus32 µg/mL

These findings suggest that this compound could serve as a promising candidate for developing new antifungal agents.

Agricultural Applications

The potential use of this compound extends to agricultural chemistry as well. Triazoles are commonly utilized as fungicides due to their effectiveness against a range of plant pathogens.

Efficacy as a Fungicide

Research indicates that triazole-based fungicides can effectively control fungal diseases in crops by inhibiting the growth and reproduction of pathogenic fungi. The specific application rates and efficacy can vary based on the target fungus and crop type.

Mechanism of Action

The mechanism of action of N3-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This compound may also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,2,4-triazole-3,5-diamine scaffold is highly modifiable, with substituents dictating physicochemical properties and biological activity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Triazole-3,5-diamine Derivatives

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Activities Reference(s)
Target Compound (4-Phenoxyphenyl)methyl ~323.36* LSD1 inhibition (IC₅₀ < 1 µM); epigenetic re-expression of HbF; anticancer potential
N³-(3,4-Dimethylphenyl)-... 3,4-Dimethylphenyl 203.249 High purity (ChemSpider ID 3721330); structural analog with undefined biological activity
N³-(4-Fluorophenyl)-... 4-Fluorophenyl 194.2 (MS) Antimitotic activity; 83% yield; mp 216–218°C
N³-(p-Tolyl)-... p-Tolyl Antivascular activity; 92% yield; mp 185–187°C
N³-(4-Chlorophenyl)-... 4-Chlorophenyl 209.637 High purity (ChemSpider ID 628973); potential enzyme inhibition
N,N′-Dinitro-... Dinitro 189.091 High nitrogen content (37.0%); energetic material applications
3,5-Diamino-1H-1,2,4-triazole (Guanazole) None (parent compound) 99.097 Water-soluble (15 wt%); precursor for N-doped carbon catalysts (H₂O₂ production)
N³-(4-Nitrophenyl)-... 4-Nitrophenyl Pharmaceutical intermediate; LCMS/GCMS verified

* Estimated based on structural formula.

Key Findings:

Biological Activity: The target compound’s phenoxybenzyl group confers strong LSD1 inhibition, distinguishing it from halogenated derivatives (e.g., 4-fluorophenyl, 4-chlorophenyl) that exhibit antimitotic or antivascular activity . Nitro-substituted analogs (e.g., N,N′-dinitro) are tailored for energetic applications due to high nitrogen content, while the parent guanazole is utilized in materials science for N-doped carbon synthesis .

Synthetic Methods :

  • Microwave-assisted synthesis is common for triazole-diamines, as seen in the target compound’s preparation . Derivatives like N³-(4-fluorophenyl)-... are synthesized via nucleophilic substitution with high yields (>80%) .

Physicochemical Properties :

  • Solubility : Guanazole’s high water solubility (15 wt%) contrasts with lipophilic derivatives like the target compound, which likely require organic solvents for delivery .
  • Thermal Stability : Halogenated derivatives (e.g., 4-fluorophenyl) exhibit higher melting points (~216°C) compared to alkyl-substituted analogs (~185°C), correlating with stronger intermolecular interactions .

Research Implications

  • Epigenetic Therapy : The target compound’s LSD1 inhibition mechanism is distinct from other triazole-diamines, positioning it as a lead candidate for diseases requiring epigenetic modulation .
  • Structure-Activity Relationship (SAR): The phenoxy group enhances target binding affinity, while halogen substituents (F, Cl) improve metabolic stability and bioavailability in antimitotic agents .

Biological Activity

N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine is a synthetic compound belonging to the class of 1,2,4-triazoles, which have garnered significant attention due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in pharmacology and agriculture.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H15N5O\text{C}_{15}\text{H}_{15}\text{N}_5\text{O}

This compound features a triazole ring that contributes to its biological activity. The presence of the phenoxyphenyl group enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Antifungal Activity

Triazoles are well-known for their antifungal properties. This compound has been evaluated for its efficacy against fungal pathogens. In vitro assays revealed that it inhibits the growth of several fungi, including Candida species and Aspergillus species. The mechanism of action is believed to involve the disruption of ergosterol biosynthesis in fungal cell membranes .

Cytotoxic Effects

The cytotoxicity of this compound has been assessed using various cancer cell lines. The compound exhibited significant cytotoxic effects against HeLa and MCF-7 cells in MTT assays. The IC50 values were determined to be approximately 29 μM for HeLa cells and 73 μM for MCF-7 cells . These findings suggest that the compound may have potential as an anticancer agent.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. The triazole moiety plays a critical role in binding to target proteins, thereby modulating their activity. For instance, it may inhibit enzymes involved in nucleic acid synthesis or interfere with cell signaling pathways related to proliferation and apoptosis .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole derivatives including this compound against clinical isolates of bacteria. The results indicated that this compound had a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against tested strains .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of triazole derivatives, this compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment with this compound .

Summary Table of Biological Activities

Activity Type Efficacy IC50/ MIC Values Reference
AntibacterialEffective against Gram-positive and Gram-negative bacteriaMIC: 8 - 32 µg/mL
AntifungalEffective against Candida and Aspergillus speciesNot specified
CytotoxicSignificant against HeLa and MCF-7 cellsHeLa: 29 µM; MCF-7: 73 µM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N³-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine, and how do reaction conditions influence yield?

  • Methodology : Utilize nucleophilic substitution or condensation reactions, as demonstrated in analogous triazole derivatives. For example, coupling 4-phenoxybenzylamine with cyanoguanidine under reflux in ethanol (80–90°C) with catalytic acid yields the target compound. Monitor reaction progress via TLC and purify using column chromatography with ethyl acetate/hexane gradients. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 amine to cyanoguanidine) and inert atmosphere to prevent oxidation .
  • Data Contradiction : Higher temperatures (>100°C) may degrade thermally sensitive intermediates, reducing yields. Lower yields (e.g., 75–85%) are reported for sterically hindered analogs compared to simpler derivatives (90–92%) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodology : Combine single-crystal X-ray diffraction (SC-XRD) for absolute configuration determination (e.g., SHELX refinement ) with spectroscopic methods:

  • 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, NH2 signals at δ 5.8–6.0 ppm in DMSO-d6) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 310.12 for C16H16N5O).
    • Validation : Cross-check crystallographic data (e.g., R-factor <0.05) with computational models (DFT) to resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. What mechanistic insights explain the compound's antimitotic and antivascular activity in cancer models?

  • Experimental Design :

  • In vitro : Assess tubulin polymerization inhibition via fluorescence-based assays (e.g., paclitaxel-stabilized microtubules vs. compound-treated samples). IC50 values correlate with substituent electronegativity; 4-phenoxy derivatives show enhanced activity (IC50 ~0.8 μM) compared to alkyl analogs (>5 μM) .
  • In vivo : Use zebrafish angiogenesis models to evaluate vascular disruption. Dose-dependent reduction in intersegmental vessel formation (e.g., 50% inhibition at 10 μM) suggests VEGF pathway interference .
    • Contradiction : Some analogs exhibit cytotoxicity unrelated to tubulin binding, necessitating RNA-seq profiling to identify off-target effects .

Q. How does the compound interact with zinc ions in coordination polymers, and what applications arise from its supramolecular chemistry?

  • Methodology : Synthesize Zn(II) complexes by reacting the triazole with Zn(NO3)2 in aqueous methanol. Characterize via SC-XRD to confirm octahedral coordination (Zn-N/O bond lengths ~2.0–2.2 Å) and 1D polymeric chains .
  • Applications : These complexes exhibit luminescence quenching in the presence of nitroaromatics, suggesting utility as sensors for explosives detection. Stability in aqueous environments (>72 hours) enhances practicality .

Q. What computational strategies predict the compound's pharmacokinetic properties and metabolic stability?

  • Methodology :

  • ADME Prediction : Use SwissADME to calculate logP (~2.5), indicating moderate lipophilicity. Poor BBB penetration (TPSA >80 Ų) limits CNS applications.
  • Metabolic Sites : Identify vulnerable positions (e.g., phenoxy methyl group) via docking with CYP3A4 (AutoDock Vina). Validate with in vitro microsomal assays (e.g., t1/2 ~45 minutes in human liver microsomes) .
    • Contradiction : Predicted solubility (e.g., −4.2 logS) may conflict with experimental solubility in DMSO (>50 mg/mL), necessitating formulation studies .

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